Latanoprost acid-d4

Description

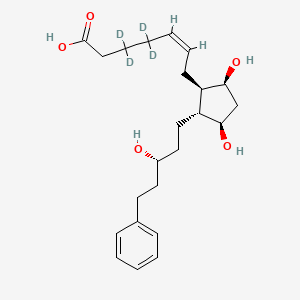

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1-/t18-,19+,20+,21-,22+/m0/s1/i2D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPFPERDNWXAGS-GPPKKVIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Latanoprost Acid-d4

This technical guide provides a comprehensive overview of Latanoprost acid-d4, a deuterated analog of Latanoprost acid, for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, analytical applications, and biological significance.

Core Compound Properties

This compound is a stable, isotopically labeled form of Latanoprost acid, the biologically active metabolite of the glaucoma medication Latanoprost.[1] Its primary application is as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification of Latanoprost acid in biological samples.[2][3] The incorporation of four deuterium atoms provides a distinct mass shift, enabling precise and accurate measurement.[2][4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₂₃H₃₀D₄O₅ | [2][4] |

| Molecular Weight | 394.5 g/mol | [2][4] |

| CAS Number | 1224443-47-3 | [2][4] |

| Appearance | A solution in methyl acetate | [2][4] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [2][4] |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Details | Source |

| Mass Spectrometry | Precursor ion [M+H]⁺ at m/z 395.2, with fragment ions corresponding to successive water losses. | [5] |

| ¹H-NMR Spectroscopy | Spectral data would be similar to Latanoprost acid, with the absence of signals corresponding to the deuterated positions. | [6] |

| ¹³C-NMR Spectroscopy | Spectral data would be consistent with the structure of Latanoprost acid, with potential minor shifts due to isotopic effects. | [7] |

Synthesis and Isotopic Labeling

Biological Activity and Mechanism of Action

Latanoprost acid, the non-deuterated counterpart of this compound, is a potent and selective agonist of the prostaglandin F2α (FP) receptor.[1] The binding of Latanoprost acid to the FP receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[1][10] This signaling is central to its therapeutic effect of lowering intraocular pressure (IOP) in the treatment of glaucoma.[11]

Signaling Pathway

The activation of the FP receptor by Latanoprost acid primarily couples to the Gq alpha subunit of the G-protein complex.[12][13] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[12][13] IP₃ triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration.[10] These initial events subsequently activate downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt-mTOR pathway and the upregulation of matrix metalloproteinases (MMPs).[11] The remodeling of the extracellular matrix in the uveoscleral pathway by MMPs is thought to increase the outflow of aqueous humor, thereby reducing IOP.[1]

Analytical Methodology: Quantification by LC-MS/MS

This compound is instrumental for the accurate quantification of Latanoprost acid in biological matrices. A detailed experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is provided below.[5]

Experimental Protocol

Sample Preparation (Aqueous Humor) [5]

-

To 100 µL of aqueous humor, add 80 µL of methanol and 20 µL of this compound internal standard solution (600 ng/mL in methyl acetate).

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for LC-MS/MS analysis.

Sample Preparation (Ciliary Body) [5]

-

To approximately 25 mg of ciliary body tissue, add 1 mL of a 60:40 (v/v) mixture of ethyl acetate and isopropanol.

-

Add 20 µL of the this compound internal standard solution (600 ng/mL).

-

Homogenize the tissue.

-

Centrifuge the sample and collect the organic supernatant.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions [5]

-

Column: Octylsilica (C8) column

-

Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (55:45, v/v)

-

Flow Rate: Optimized for separation

-

Injection Volume: 10 µL

Mass Spectrometric Conditions [5]

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode

-

Scan Type: Selected Reaction Monitoring (SRM)

-

Transitions:

-

Latanoprost acid: m/z 391.2 → 373.2 (and other fragments)

-

This compound: m/z 395.2 → 377.2 (and other corresponding fragments)

-

-

Collision Energy: Optimized for each transition (e.g., 6–40 V)

Experimental Workflow

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Latanoprost acid in preclinical and clinical research. Its well-defined chemical and physical properties, coupled with its role as an internal standard in robust analytical methods like LC-MS/MS, make it a critical reagent for pharmacokinetic, pharmacodynamic, and drug metabolism studies of Latanoprost. A thorough understanding of the biological signaling pathways of Latanoprost acid provides the necessary context for interpreting such quantitative data in drug development.

References

- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Latanoprost (free acid)-d4 - Cayman Chemical [bioscience.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US20030149294A1 - Process for the preparation of latanoprost - Google Patents [patents.google.com]

- 8. Latanoprost synthesis - chemicalbook [chemicalbook.com]

- 9. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. immune-system-research.com [immune-system-research.com]

- 12. repository.arizona.edu [repository.arizona.edu]

- 13. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

A Technical Guide to the Synthesis and Isotopic Labeling of Latanoprost Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Latanoprost acid-d4, a crucial internal standard for the pharmacokinetic and metabolic studies of Latanoprost. This document provides a comprehensive overview of the synthetic pathway, focusing on the incorporation of deuterium isotopes, detailed experimental protocols, and relevant quantitative data.

Introduction

Latanoprost is a prostaglandin F2α analogue and a potent ocular hypotensive agent used in the treatment of glaucoma and ocular hypertension. As a prodrug, Latanoprost is hydrolyzed in the cornea to its biologically active form, Latanoprost acid. To accurately quantify Latanoprost and its metabolites in biological matrices, a stable isotope-labeled internal standard is essential. This compound, with four deuterium atoms on the α-carboxyl chain, serves as an ideal standard for mass spectrometry-based bioanalytical methods.

Synthesis of this compound

The synthesis of this compound follows the well-established convergent synthesis strategy for prostaglandins, originally developed by E.J. Corey. The key step for isotopic labeling involves the use of a deuterated Wittig reagent to introduce the deuterium-labeled α-side chain onto the core cyclopentane intermediate.

Synthetic Scheme Overview

The overall synthetic approach can be summarized in the following key stages:

-

Preparation of the Corey Aldehyde Intermediate: This involves the synthesis of the bicyclic lactone core with the correct stereochemistry for the hydroxyl groups and the ω-side chain.

-

Synthesis of the Deuterated Wittig Reagent: The isotopic label is introduced via the synthesis of (4-carboxybutyl-d4)triphenylphosphonium bromide.

-

Wittig Reaction: The deuterated Wittig reagent is coupled with the Corey aldehyde intermediate to form the full carbon skeleton of this compound.

-

Purification: The final product is purified using chromatographic techniques.

Key Reagents and Intermediates

| Compound Name | Structure | Role |

| Corey Aldehyde Intermediate |  (Structure of Corey Aldehyde) (Structure of Corey Aldehyde) | Core cyclopentane building block |

| (4-carboxybutyl-d4)triphenylphosphonium bromide |  (Structure of Deuterated Wittig Reagent) (Structure of Deuterated Wittig Reagent) | Introduces the deuterated α-chain |

| This compound | 0&cht=tx&chl=C%E2%82%82%E2%82%83H%E2%82%83%E2%82%80D%E2%82%84O%E2%82%85" width="200"/>[1][2] |

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of this compound, adapted from established prostaglandin synthesis protocols.[3]

Preparation of the Ylide from (4-carboxybutyl-d4)triphenylphosphonium bromide

Materials:

-

(4-carboxybutyl-d4)triphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

A suspension of (4-carboxybutyl-d4)triphenylphosphonium bromide (66.0 g) in anhydrous THF (200 mL) is stirred in a reaction vessel under an inert atmosphere (e.g., argon).[3]

-

The suspension is cooled to 0-5 °C using an ice bath.[3]

-

Potassium tert-butoxide (33.3 g) is added portion-wise to the stirred suspension.[3]

-

The mixture is then allowed to warm to room temperature and stirred for 0.5 hours, during which a red-orange suspension of the ylide is formed.[3]

Wittig Reaction for the Synthesis of this compound

Materials:

-

Corey aldehyde intermediate [11a]

-

The freshly prepared deuterated ylide suspension from the previous step

-

Anhydrous Tetrahydrofuran (THF)

-

Ice water

Procedure:

-

A solution of the Corey aldehyde intermediate [11a] (13.0 g) in anhydrous THF (100 mL) is prepared.[3]

-

The ylide suspension is cooled to -15 °C.[3]

-

The solution of the Corey aldehyde intermediate is added dropwise to the ylide suspension over 2 hours.[3]

-

The reaction mixture is stirred for 3 hours at -15 °C, with the reaction progress monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion, the reaction is quenched by pouring the mixture into ice water (1 L).[3]

Purification of this compound

Procedure:

-

The aqueous mixture from the Wittig reaction is extracted with an organic solvent such as ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₂₃H₃₀D₄O₅ | [1][2] |

| Molecular Weight | 394.54 g/mol | [1] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [4][5] |

| Chemical Purity | ≥95% (HPLC) | |

| Appearance | Pale yellow oil | |

| Optical Rotation | [α]/D 26.0 to 36.0°, c = 0.1 in methanol (for non-deuterated) |

Visualization of Latanoprost Metabolism

Latanoprost is a prodrug that undergoes metabolic activation and subsequent degradation. Understanding this pathway is critical for interpreting pharmacokinetic data, where this compound is used as an internal standard.

Caption: Metabolic pathway of Latanoprost.

The provided DOT script visualizes the metabolic activation of the Latanoprost prodrug to its active acid form within the eye, followed by its systemic metabolism and excretion.

Conclusion

The synthesis of this compound is a critical process for the development and validation of bioanalytical methods used in drug metabolism and pharmacokinetic studies of Latanoprost. The key to the isotopic labeling is the use of a deuterated Wittig reagent, which allows for the precise and stable incorporation of deuterium atoms into the α-carboxyl chain. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in the field of drug development and analysis.

References

An In-depth Technical Guide to the Mechanism of Action of Latanoprost and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost, a prostaglandin F2α analogue, is a first-line therapy for open-angle glaucoma and ocular hypertension. Its primary mechanism of action involves the reduction of intraocular pressure (IOP) by enhancing the uveoscleral outflow of aqueous humor. This is achieved through its agonistic activity at the prostaglandin F receptor (FP receptor), which initiates a cascade of intracellular signaling events. While the pharmacological profile of latanoprost is well-established, the exploration of its deuterated analogs presents a frontier in optimizing its therapeutic index. Deuteration, the substitution of hydrogen with deuterium, can favorably alter a drug's pharmacokinetic profile by slowing its metabolism, potentially leading to enhanced bioavailability and duration of action. This guide provides a comprehensive overview of the molecular and cellular mechanisms of latanoprost, alongside a discussion on the theoretical advantages and mechanism of action of its deuterated counterparts, supported by detailed experimental protocols and comparative data.

Latanoprost: Mechanism of Action

Latanoprost is an isopropyl ester prodrug that, upon topical administration to the eye, is rapidly hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[1][2] Latanoprost acid is a selective agonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[3][4] The primary therapeutic effect of latanoprost is the reduction of intraocular pressure (IOP).[5][6]

Receptor Binding and Activation

Latanoprost acid binds to the FP receptor located in various ocular tissues, most notably the ciliary muscle.[3] This binding initiates a conformational change in the receptor, leading to the activation of downstream signaling pathways.

Primary Effector Pathway: Increased Uveoscleral Outflow

The principal mechanism by which latanoprost lowers IOP is by increasing the uveoscleral outflow of aqueous humor, the fluid that fills the anterior chamber of the eye.[1][4][5] This is in contrast to other classes of glaucoma medications that primarily affect the trabecular meshwork outflow pathway or decrease aqueous humor production.[7] The increase in uveoscleral outflow is a result of complex cellular and tissue remodeling processes within the ciliary muscle and surrounding extracellular matrix.[3][8]

Downstream Signaling Cascades

Activation of the FP receptor by latanoprost acid triggers several intracellular signaling cascades:

-

Phosphoinositide Pathway: The activated FP receptor couples to Gq proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[9]

-

Matrix Metalloproteinase (MMP) Upregulation: A key consequence of FP receptor activation is the increased expression and activity of matrix metalloproteinases (MMPs), particularly MMP-1, MMP-3, and MMP-9, in ciliary muscle cells.[3][8] These enzymes are responsible for the degradation of extracellular matrix components, such as collagen.[3] This enzymatic remodeling of the ciliary muscle and surrounding tissues is believed to reduce the hydraulic resistance to aqueous humor outflow through the uveoscleral pathway.[3][8]

-

Rho Kinase Pathway Involvement: While latanoprost's primary action is independent of the Rho kinase (ROCK) pathway, there is evidence of crosstalk between prostaglandin signaling and ROCK signaling. Combination therapies targeting both pathways have shown additive IOP-lowering effects, suggesting distinct but complementary mechanisms.[10][11] The ROCK pathway is known to influence the contractility of the trabecular meshwork cells, another important site for aqueous humor outflow.[12][13]

Deuterated Latanoprost: A Theoretical Perspective

While specific data on a deuterated analog of latanoprost is not extensively available in the public domain, the principles of deuteration in drug development provide a strong rationale for its potential benefits.[14][15][16][17] Deuterium is a stable, non-radioactive isotope of hydrogen that contains an additional neutron.[17] This seemingly minor change can have a significant impact on the physicochemical properties of a molecule, particularly the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[18]

The Kinetic Isotope Effect

The C-D bond is stronger and requires more energy to break than a C-H bond.[18] This phenomenon, known as the kinetic isotope effect (KIE), can slow down metabolic reactions that involve the cleavage of a C-H bond.[17][18]

Potential Advantages of a Deuterated Latanoprost Analog

-

Improved Metabolic Stability: Latanoprost acid is metabolized in the liver via fatty acid beta-oxidation.[1][19] Strategic deuteration at sites susceptible to metabolic attack could slow this process, leading to a longer systemic half-life.[14][15]

-

Enhanced Ocular Bioavailability and Duration of Action: A slower rate of metabolism within ocular tissues could lead to a higher local concentration of the active drug and a prolonged duration of action, potentially allowing for less frequent dosing.

-

Reduced Formation of Metabolites: By slowing metabolism, deuteration may reduce the formation of certain metabolites, which could potentially alter the side-effect profile of the drug.[14]

It is crucial to note that the benefits of deuteration are not guaranteed and depend on the specific site of deuteration and the drug's metabolic pathways.[18] Extensive preclinical and clinical studies would be required to validate these theoretical advantages for a deuterated latanoprost analog.

Quantitative Data Summary

The following tables summarize key quantitative data for latanoprost. Data for a deuterated analog is not currently available in published literature.

Table 1: Pharmacokinetic Parameters of Latanoprost

| Parameter | Value | Reference |

| Prodrug | Latanoprost (isopropyl ester) | [1][3] |

| Active Metabolite | Latanoprost Acid | [1][2] |

| Time to Peak Concentration (Aqueous Humor) | ~2 hours | [1][3] |

| Plasma Half-life of Latanoprost Acid | 17 minutes | [1][19] |

| Metabolism | Hydrolysis in cornea; Beta-oxidation in liver | [1][19] |

| Excretion | Primarily renal | [1][19] |

Table 2: Pharmacodynamic Properties of Latanoprost Acid

| Parameter | Value | Reference |

| Target Receptor | Prostaglandin F Receptor (FP) | [1][2] |

| Receptor Affinity (Ki) | 98 nM | [20] |

| Functional Activity (EC50 at FP receptor) | 32-124 nM | [20] |

| IOP Reduction | 22-39% | [1] |

| Onset of Action | 3-4 hours | [1][5] |

| Peak Effect | 8-12 hours | [1][5] |

| Duration of Action | At least 24 hours | [1][5] |

Detailed Experimental Protocols

FP Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of latanoprost acid and its deuterated analog to the FP receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human FP receptor (e.g., HEK293-FP cells). Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Radioligand: Use a radiolabeled FP receptor agonist, such as [³H]-PGF2α, as the tracer.

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (latanoprost acid or its deuterated analog).

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand using rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Measurement of Uveoscleral Outflow in Animal Models

Objective: To quantify the effect of latanoprost and its deuterated analog on uveoscleral outflow.

Methodology:

-

Animal Model: Use an appropriate animal model, such as cynomolgus monkeys or mice.

-

Tracer Infusion: Anesthetize the animal and cannulate the anterior chamber of the eye. Infuse a tracer molecule (e.g., FITC-dextran) into the anterior chamber at a constant pressure.

-

Drug Administration: Administer a single topical dose of the test compound (latanoprost or its deuterated analog) or vehicle to one eye.

-

Tissue Collection: After a set period, euthanize the animal and dissect the ocular tissues, including the ciliary body, sclera, choroid, and optic nerve.

-

Tracer Quantification: Quantify the amount of tracer in the dissected tissues using a fluorometer or other appropriate detection method.

-

Calculation of Outflow: Calculate the uveoscleral outflow as the total amount of tracer recovered from the uveoscleral tissues per unit of time.

Quantification of Matrix Metalloproteinase (MMP) Activity

Objective: To assess the effect of latanoprost and its deuterated analog on the activity of MMPs secreted by ciliary muscle cells.

Methodology:

-

Cell Culture: Culture human ciliary muscle cells to near confluence.

-

Treatment: Treat the cells with varying concentrations of latanoprost acid or its deuterated analog for a specified period (e.g., 24-48 hours).

-

Sample Collection: Collect the conditioned media from the cell cultures.

-

Zymography: Perform gelatin zymography to detect the activity of gelatinases (MMP-2 and MMP-9). Separate the proteins in the conditioned media by SDS-PAGE on a gel containing gelatin. After electrophoresis, incubate the gel in a renaturing buffer and then in a developing buffer to allow for enzymatic activity. Stain the gel with Coomassie Brilliant Blue; areas of enzymatic activity will appear as clear bands against a blue background.

-

Quantification: Quantify the intensity of the bands using densitometry.

Visualizations

Signaling Pathways

Caption: Signaling pathway of latanoprost acid upon binding to the FP receptor.

Experimental Workflows

Caption: Workflow for a radioligand displacement receptor binding assay.

Caption: Experimental workflow for measuring uveoscleral outflow in an animal model.

Conclusion

Latanoprost remains a cornerstone in the management of glaucoma due to its potent IOP-lowering effect, which is primarily mediated by the enhancement of uveoscleral outflow through FP receptor activation and subsequent extracellular matrix remodeling. The exploration of deuterated analogs of latanoprost offers a promising avenue for further therapeutic optimization. By leveraging the kinetic isotope effect, deuteration has the potential to improve the pharmacokinetic profile of latanoprost, possibly leading to enhanced efficacy, duration of action, and patient compliance. While the theoretical benefits are compelling, rigorous preclinical and clinical evaluation is necessary to ascertain the tangible advantages of a deuterated latanoprost in a clinical setting. The experimental protocols detailed herein provide a framework for such investigations, paving the way for the next generation of glaucoma therapies.

References

- 1. Assay of receptor-stimulated phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of an FP prostaglandin receptor on rat vascular smooth muscle cells (A7r5) coupled to phosphoinositide turnover and intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Latanoprost in the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. Latanoprost - Wikipedia [en.wikipedia.org]

- 20. Suppression of IκBα increases the expression of matrix metalloproteinase-2 in human ciliary muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

Latanoprost Acid-d4: A Technical Guide to its Role as a Metabolite of Latanoprost

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Latanoprost acid, the biologically active metabolite of the glaucoma medication Latanoprost, and the critical role of its deuterated analogue, Latanoprost acid-d4, in bioanalytical studies. Latanoprost, a prostaglandin F2α analogue, is a widely prescribed topical medication for reducing elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2][3][4] As a prodrug, Latanoprost's therapeutic efficacy is dependent on its conversion to Latanoprost acid.[4][5][6][7][8] Understanding the metabolism, pharmacokinetics, and mechanism of action of this active metabolite is paramount for drug development and clinical research. This compound serves as an indispensable tool in these investigations, enabling precise quantification in biological matrices.[9][10]

Metabolism of Latanoprost

Latanoprost is an isopropyl ester prodrug that undergoes a two-step metabolic process. The initial and most critical step for its therapeutic activity occurs locally in the eye.

Step 1: Ocular Bioactivation

Upon topical administration, Latanoprost is absorbed through the cornea.[5][6][11] Within the cornea, esterase enzymes rapidly hydrolyze the isopropyl ester group, converting the inactive Latanoprost into its biologically active form, Latanoprost acid.[4][5][6][7] This bioactivation is essential for the drug's IOP-lowering effect. Studies have shown that this hydrolysis occurs extensively in various human ocular tissues, including the cornea, ciliary body, and choroid.[12]

Step 2: Systemic Metabolism

The Latanoprost acid that reaches the systemic circulation is primarily metabolized in the liver.[5][6][13] The primary metabolic pathway is fatty acid β-oxidation, which shortens the carboxylic acid side chain.[5][6][14] This process results in the formation of the main inactive metabolites, 1,2-dinor- and 1,2,3,4-tetranor-latanoprost acid.[6][11][15] These metabolites are then predominantly eliminated via the kidneys, with approximately 88% of a topically administered dose being recovered in the urine.[3][5][6]

Pharmacokinetics of Latanoprost Acid

The pharmacokinetic profile of Latanoprost is characterized by its rapid conversion to Latanoprost acid and the subsequent swift elimination of the active metabolite from plasma. The highest concentrations of Latanoprost acid are found in the aqueous humor, where it exerts its therapeutic effect.

| Parameter | Value | Matrix/Condition | Reference |

| Peak Concentration (Cmax) | 15-30 ng/mL | Aqueous Humor (Human) | [15][16] |

| 53 pg/mL | Plasma (Human) | [15][16] | |

| Time to Peak (Tmax) | ~2 hours | Aqueous Humor (Human) | [5][6][11] |

| 5 minutes | Plasma (Human) | [15][16] | |

| Elimination Half-life (t½) | 2-3 hours | Aqueous Humor (Human) | [15][16] |

| 17 minutes | Plasma (Human) | [5][6][11] | |

| Volume of Distribution (Vd) | 0.16 ± 0.02 L/kg | Human | [3][5][6] |

| Systemic Clearance | ~7 mL/min/kg | Human | [5][6] |

| Urinary Excretion | ~88% (of administered dose) | After Topical Dosing | [3][5][6] |

| ~98% (of administered dose) | After IV Dosing | [5][6] |

Mechanism of Action and Signaling Pathway

Latanoprost acid functions as a selective full agonist for the prostaglandin F (FP) receptor.[13][14] Activation of FP receptors in the ciliary muscle and other eye tissues initiates a signaling cascade that leads to a reduction in intraocular pressure.[1][4] The primary mechanism is an increase in the outflow of aqueous humor through the uveoscleral pathway, which is an alternative drainage route to the conventional trabecular meshwork.[1][6][14] This increased outflow is thought to result from remodeling of the extracellular matrix and changes in the spaces between ciliary muscle cells.[17]

Some research also suggests that downstream signaling pathways, such as the PI3K-Akt-mTOR and NF-κB pathways, may be involved in the broader effects of Latanoprost, potentially including neuroprotective actions.[17][18]

This compound: The Internal Standard

Role and Importance

This compound is a deuterated form of Latanoprost acid, meaning specific hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium.[19] This modification makes it chemically identical to Latanoprost acid in its behavior during sample extraction and chromatographic separation, but it is distinguishable by its higher mass in a mass spectrometer.[20]

These properties make this compound an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] When added to a biological sample (e.g., aqueous humor, plasma) at a known concentration before processing, the IS experiences the same potential sample loss or ionization variability as the target analyte (Latanoprost acid). By measuring the ratio of the analyte's signal to the IS's signal, analysts can achieve highly accurate and precise quantification, correcting for any experimental variations.[10][21]

Experimental Protocols: Quantification of Latanoprost Acid

The following is a representative methodology for the quantification of Latanoprost acid in aqueous humor using LC-MS/MS with this compound as an internal standard.

A. Sample Preparation: Protein Precipitation

-

Aliquoting: Transfer 100 µL of the aqueous humor sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of a working solution of this compound (e.g., 600 ng/mL in methyl acetate) to the sample.[10]

-

Protein Precipitation: Add 80 µL of cold methanol to precipitate proteins.[10]

-

Vortexing: Vortex the mixture thoroughly for 1 minute to ensure complete mixing and precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

B. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI), often in positive or negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example): Specific precursor-to-product ion transitions for both Latanoprost acid and this compound would be monitored for quantification. The exact mass-to-charge ratios (m/z) would be determined during method development.

-

Conclusion

Latanoprost acid is the essential, biologically active metabolite responsible for the therapeutic effects of the prodrug Latanoprost. Its formation in the cornea and subsequent action on FP receptors are central to its efficacy in treating glaucoma. Systemically, it is rapidly metabolized and cleared. For researchers and drug developers, the ability to accurately quantify Latanoprost acid in various biological matrices is crucial for pharmacokinetic, bioequivalence, and metabolism studies. This compound serves as the gold-standard internal standard for these analyses, enabling the robust and reliable data generation necessary for advancing ophthalmic drug development.

References

- 1. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is Latanoprost used for? [synapse.patsnap.com]

- 5. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Latanoprost - Wikipedia [en.wikipedia.org]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. m.youtube.com [m.youtube.com]

- 14. ovid.com [ovid.com]

- 15. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Latanoprost Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmaffiliates.com [pharmaffiliates.com]

- 20. Latanoprost (free acid)-d4|Cas# 1224443-47-3 [glpbio.cn]

- 21. researchgate.net [researchgate.net]

The Role of Deuterated Standards in Pharmaceutical Research: A Technical Guide

Introduction

In the landscape of modern pharmaceutical research and drug development, the pursuit of precision, accuracy, and reliability is paramount. Deuterated standards, which are molecules where one or more hydrogen atoms have been replaced by their stable heavy isotope, deuterium (²H or D), have become indispensable tools.[1][2][3] This strategic substitution offers significant advantages in analytical testing, metabolic studies, and enhancing drug pharmacokinetics without fundamentally altering the molecule's biological activity.[2][4] This technical guide provides an in-depth exploration of the core applications of deuterated standards, complete with experimental insights and quantitative data for researchers, scientists, and drug development professionals.

Application 1: The Gold Standard for Quantitative Bioanalysis

The most prevalent use of deuterated compounds is as internal standards (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][5][6] An ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction, ionization, and chromatographic separation, which is crucial for correcting variability.[5][7][8]

Stable isotopically labeled (SIL) internal standards are considered the first choice for this purpose.[7][9] Deuterated standards are chemically almost identical to the analyte, allowing them to accurately compensate for matrix effects, variations in instrument response, and inconsistencies in sample preparation.[5][6][10][11] This normalization is critical for achieving the high-quality, reproducible data required by regulatory agencies like the FDA and EMA.[1][5][10]

Experimental Workflow: Bioanalysis with a Deuterated Internal Standard

The following diagram illustrates a typical workflow for quantifying a drug in a biological matrix (e.g., plasma) using a deuterated internal standard.

Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.

Protocol: Protein Precipitation for Plasma Sample Analysis

This protocol outlines a common sample preparation method for pharmacokinetic studies.

-

Aliquoting: Transfer 100 µL of each plasma sample, calibration standard, and quality control (QC) sample into separate 1.5 mL microcentrifuge tubes.

-

Internal Standard Spiking: Add 20 µL of the deuterated internal standard working solution (e.g., 500 ng/mL in methanol) to every tube, except for the blank matrix samples.

-

Precipitation: Add 400 µL of a precipitating agent (e.g., acetonitrile or methanol) to each tube.

-

Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Analysis: Inject a portion of the supernatant (e.g., 5-10 µL) directly into the LC-MS/MS system for analysis.

Data Presentation: Improved Assay Performance

The use of a deuterated internal standard significantly improves the precision and accuracy of a bioanalytical method compared to using a structural analog.

| Parameter | Structural Analog IS | Deuterated IS |

| Mean Bias (%) | 96.8 | 100.3 |

| Standard Deviation (%) | 8.6 | 7.6 |

| Variance Significance | - | Significantly Lower (p=0.02) |

| Data adapted from a study comparing assay performance. The variance with the SIL internal standard was significantly lower, indicating improved precision.[7] |

Application 2: Enhancing Pharmacokinetic Profiles via the Kinetic Isotope Effect (KIE)

Replacing a hydrogen atom with deuterium at a site of metabolic attack can slow down the rate of drug metabolism. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE).[12] The basis for the KIE is the greater mass of deuterium, which forms a stronger, more stable covalent bond with carbon (C-D) compared to the carbon-hydrogen (C-H) bond.[2][12][13] Cleaving the C-D bond requires more energy, thus slowing enzymatic reactions, particularly those catalyzed by Cytochrome P450 (CYP) enzymes.[12]

This strategy can lead to:

-

Improved Metabolic Stability: Increasing the drug's half-life.[1][2]

-

Reduced Dosing Frequency: A longer duration of action allows for less frequent administration.[13][14]

-

Lowered Toxicity: Decreasing the formation of potentially toxic metabolites.[2][13]

-

Enhanced Safety and Efficacy: A more stable and predictable pharmacokinetic profile.[15]

The first FDA-approved deuterated drug, Austedo (deutetrabenazine) , exemplifies this principle. It is a deuterated version of tetrabenazine used to treat chorea associated with Huntington's disease.[14][16][17][] The deuteration extends the drug's half-life, allowing for a lower dosing frequency and more stable plasma concentrations.[14]

Conceptual Diagram: The Deuterium Kinetic Isotope Effect

Caption: The C-D bond's higher activation energy slows metabolic cleavage.

Data Presentation: Pharmacokinetic Comparison

Deuteration can significantly alter key pharmacokinetic (PK) parameters, leading to improved drug exposure and a longer half-life.

| Drug | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change |

| Tetrabenazine | Active Metabolite Half-life (t½) | ~5 hours | ~9-10 hours | ~2x |

| Cmax (Peak Concentration) | Lowered | Lowered | - | |

| AUC (Total Exposure) | Maintained | Maintained | ~1x | |

| Deucravacitinib | Metabolic Stability | Lower | Higher | - |

| Selectivity | Lower | Higher (prevents non-selective metabolites) | - | |

| Pharmacokinetic data for Deutetrabenazine and conceptual benefits for Deucravacitinib.[2][15][17][] |

Application 3: Investigating Metabolic Pathways and Metabolic Switching

Deuterated compounds are powerful tools for elucidating complex metabolic pathways.[4] By selectively labeling different positions on a molecule, researchers can track the fate of a drug, identify its metabolites, and understand the mechanisms of its breakdown.[4]

However, a critical consideration is metabolic switching . When a primary metabolic site is blocked by deuteration, the metabolism can shift to an alternative, previously minor pathway.[19][20] This can sometimes lead to the formation of unexpected or novel metabolites, which must be thoroughly characterized for potential activity or toxicity. Understanding this phenomenon is crucial, as it can impact the drug's overall safety and efficacy profile.[19]

Logical Diagram: Metabolic Switching

Caption: Deuteration can block a major metabolic route, shifting it elsewhere.

Protocol: In Vitro Metabolic Stability Assay

This protocol is used to assess the rate of metabolism and observe potential KIE.

-

Prepare Microsomes: Obtain liver microsomes (e.g., human, rat) and prepare a working solution in a phosphate buffer (pH 7.4).

-

Incubation Mixture: In a 96-well plate, combine the liver microsome solution with a NADPH-regenerating system. Pre-warm the plate to 37°C.

-

Initiate Reaction: Add the non-deuterated or deuterated test compound (e.g., 1 µM final concentration) to the wells to start the metabolic reaction.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding a stop solution (e.g., cold acetonitrile containing the deuterated internal standard).

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant and analyze using LC-MS/MS to quantify the remaining parent drug at each time point.

-

Data Calculation: Plot the natural log of the percent remaining parent drug versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Data Presentation: Metabolic Switching in Antipyrine

A study on N-CD₃-antipyrine demonstrated a clear shift in metabolic pathways.

| Compound | Metabolite Ratio (4-OH / NOR) | Interpretation |

| Antipyrine (Non-deuterated) | 1.8 - 2.0 | N-demethylation is a significant pathway. |

| N-CD₃-Antipyrine | 10 - 12 | N-demethylation is significantly suppressed by deuteration, shifting metabolism to 4-hydroxylation. |

| Data from a study on deuterated antipyrine analogs showing a shift away from N-demethylation.[19] |

Deuterated standards are a cornerstone of modern pharmaceutical research, providing unparalleled utility across the drug development pipeline. As internal standards, they ensure the accuracy and reliability of bioanalytical data essential for regulatory submissions.[5][6][10] Strategically applied, deuteration leverages the kinetic isotope effect to design drugs with superior pharmacokinetic profiles, enhancing safety and patient convenience.[12][14][15] Furthermore, their use in metabolic studies provides critical insights into a drug's fate in the body. The continued application and innovative synthesis of deuterated compounds will undoubtedly continue to accelerate the journey of new therapeutic agents from the laboratory to the clinic.[4]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. deutramed.com [deutramed.com]

- 15. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 19. osti.gov [osti.gov]

- 20. researchgate.net [researchgate.net]

Latanoprost Acid-d4: An In-depth Technical Guide for Glaucoma Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Latanoprost acid-d4, a critical tool in the research and development of glaucoma therapeutics. This document details its chemical properties, its role as an internal standard in bioanalytical assays, and the broader context of Latanoprost's mechanism of action in reducing intraocular pressure (IOP).

Introduction to Latanoprost and the Role of Deuteration

Latanoprost is a prostaglandin F2α analogue and a widely prescribed first-line treatment for open-angle glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that is rapidly hydrolyzed in the cornea to its biologically active form, Latanoprost acid.[3][4] The primary mechanism of action of Latanoprost acid is to lower intraocular pressure (IOP) by increasing the outflow of aqueous humor through the uveoscleral pathway.[5][6]

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are valuable tools in pharmaceutical research.[][8] The increased mass of deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, which can slow down metabolic processes.[8] In the context of bioanalysis, deuterated analogs like this compound serve as ideal internal standards for quantitative analysis by mass spectrometry due to their similar chemical and physical properties to the analyte, but distinct mass.[9]

This compound is specifically designed for use as an internal standard in the quantification of Latanoprost acid in biological matrices such as aqueous humor, ciliary body, and plasma.[2][10] Its use improves the accuracy and precision of analytical methods by correcting for variability during sample preparation and analysis.[9][11]

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Chemical Name | (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((R)-3-hydroxy-5-phenylpentyl)cyclopentyl)hept-5-enoic-3,3,4,4-d4 acid | [12] |

| Synonyms | Lat-FA-d4, PhXA 85-d4, 17-phenyl-13,14-dihydro trinor Prostaglandin F2α-d4 | [2] |

| CAS Number | 1224443-47-3 | [2][12] |

| Molecular Formula | C₂₃H₃₀D₄O₅ | [2][12] |

| Molecular Weight | 394.5 g/mol | [2][12] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [2] |

| Formulation | A solution in methyl acetate | [2] |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [2] |

Mechanism of Action of Latanoprost in Glaucoma

Latanoprost acid, the active metabolite of Latanoprost, is a selective agonist of the prostaglandin F receptor (FP receptor).[4][5] The activation of FP receptors in the ciliary muscle and other ocular tissues initiates a signaling cascade that leads to a reduction in IOP.[6]

Signaling Pathway of Latanoprost Acid

The binding of Latanoprost acid to the Gq-protein coupled FP receptor triggers a cascade of intracellular events. This includes the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC).[13] Downstream of this, the signaling pathway involves the activation of mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase 1/2 (ERK1/2).[14][15]

The ultimate effect of this signaling cascade is the remodeling of the extracellular matrix (ECM) in the uveoscleral outflow pathway.[16][17] This is achieved through the increased expression and activity of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and MMP-3.[16][17] These enzymes degrade components of the ECM, including collagens (types I, III, and IV), fibronectin, and laminin, leading to increased spacing between ciliary muscle bundles and reduced hydraulic resistance to aqueous humor outflow.[6][16][17]

Quantitative Data in Glaucoma Research

The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of Latanoprost.

Efficacy of Latanoprost in Reducing Intraocular Pressure (IOP)

| Study Population | Baseline IOP (mmHg) | IOP Reduction | Treatment Duration | Reference |

| Primary Open-Angle Glaucoma / Ocular Hypertension | 24.6 | 27% (Timolol) vs. 35% (Latanoprost PM) | 6 months | [18] |

| Primary Angle-Closure Glaucoma | 25.7 | 34.2% | 2 weeks | [19] |

| Primary Angle-Closure Glaucoma (adjunctive therapy) | Persistently elevated | ~36% | 1 year | [19] |

| Normal Tension Glaucoma | 16.9 (average diurnal) | 17% | At least 6 months | [20] |

| Steroid-Induced Glaucoma | 25.3 | 28% | 1 month | [21] |

| Primary Open-Angle Glaucoma / Ocular Hypertension | Not specified | 6.2 mmHg | 1 week | [22] |

Pharmacokinetic Parameters of Latanoprost Acid

These parameters were determined in preclinical studies.

In Rabbits:

| Parameter | Latanoprost BAK-free | Latanoprost with BAK | Reference |

| Plasma Cmax (pg/mL) | 174.1 | 217.2 | [23][24] |

| Plasma Tmax (hours) | 0.25 | 0.25 | [23][24] |

| Aqueous Humor AUC(0-inf) (hr·ng/mL) | 133.1 | 119.6 | [23][24] |

| Aqueous Humor t1/2 (hours) | 1.4 - 41.4 | 1.5 - 27.4 | [23] |

| Cornea Concentration at 1h (ng/g) | Highest tissue level | Highest tissue level | [23] |

In Humans (Systemic Circulation):

| Parameter | Value | Reference |

| Plasma Half-life (t1/2) | 17 minutes | [4][16] |

| Systemic Clearance | ~7 mL/min/kg | [4] |

| Volume of Distribution | 0.16 ± 0.02 L/kg | [16] |

Receptor Binding Affinity of Latanoprost Acid

| Receptor | Ki (µM) | Reference |

| FP | 0.098 | [2] |

| EP₁ | 2.06 | [2] |

| EP₂ | 39.667 | [2] |

| EP₃ | 7.519 | [2] |

| EP₄ | 75 | [2] |

| DP | ≥20 | [2] |

| IP | ≥90 | [2] |

| TP | ≥60 | [2] |

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data.

Quantification of Latanoprost Acid in Aqueous Humor and Ciliary Body using LC-MS/MS

This protocol is adapted from a validated method for rabbit ocular tissues and utilizes this compound as an internal standard.[10]

Objective: To quantify the concentration of Latanoprost acid in aqueous humor and ciliary body samples.

Materials:

-

Latanoprost acid

-

This compound (Internal Standard, IS)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Isopropanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Octylsilica (C8) column

-

Triple quadrupole mass spectrometer with electrospray ionization (ESI) source

Sample Preparation:

-

Aqueous Humor (AH):

-

To 100 µL of AH, add 20 µL of IS solution (e.g., 600 ng/mL in methyl acetate).

-

Add 80 µL of methanol for protein precipitation.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

Ciliary Body (CB):

-

Weigh approximately 25 mg of CB tissue.

-

Add 1 mL of ethyl acetate:isopropanol (60:40, v/v) and 20 µL of IS solution.

-

Homogenize the tissue.

-

Mix for 20 minutes.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Transfer the organic layer to a new tube.

-

Repeat the extraction with another 1 mL of the ethyl acetate:isopropanol mixture.

-

Combine the organic phases and evaporate to dryness under vacuum.

-

Reconstitute the residue in 150 µL of mobile phase for analysis.

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: Octylsilica (C8)

-

Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 55:45, v/v) with 0.1% formic acid.

-

Flow Rate: To be optimized for the specific column dimensions.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Selected Reaction Monitoring (SRM)

-

Monitor the specific mass transitions for Latanoprost acid and this compound.

-

Data Analysis:

-

Construct a calibration curve using known concentrations of Latanoprost acid spiked into blank matrix.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of Latanoprost acid in the unknown samples by interpolating from the calibration curve.

In Vitro Prostaglandin FP Receptor Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay.[25]

Objective: To determine the binding affinity of a test compound (e.g., Latanoprost acid) to the prostaglandin FP receptor.

Materials:

-

Cell membranes expressing the human FP receptor

-

Radioligand: [³H]-Prostaglandin F2α

-

Unlabeled ligand (Prostaglandin F2α for non-specific binding)

-

Test compound (e.g., Latanoprost acid)

-

Assay Buffer: 50 mM Tris-HCl pH 6.0, 0.5% BSA

-

Wash Buffer: 50 mM Tris-HCl pH 7.4

-

96-well filter plates (e.g., Unifilter GF/C)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Radioligand (at a concentration near its Kd)

-

Test compound at various concentrations (for competition curve) or unlabeled ligand (for non-specific binding)

-

Cell membranes (e.g., 15 µg of protein per well)

-

-

Incubate the plate for 1 hour at room temperature with gentle shaking.

-

Harvest the membranes by vacuum filtration onto the filter plate.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow and Visualization

The use of a stable isotope-labeled internal standard like this compound is integral to a robust bioanalytical workflow.

Conclusion

This compound is an indispensable tool for researchers in the field of glaucoma. Its use as an internal standard ensures the reliability of quantitative bioanalytical methods, which are essential for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. A thorough understanding of the mechanism of action of Latanoprost, supported by robust quantitative data and detailed experimental protocols, will continue to drive the development of novel and improved therapies for this sight-threatening disease. This guide provides a foundational resource for scientists and drug development professionals working to advance the treatment of glaucoma.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. drugs.com [drugs.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. droracle.ai [droracle.ai]

- 6. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effective for longer thanks to deuterium! - Italian Ophthalmologist [oculistaitaliano.it]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. alentris.org [alentris.org]

- 13. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prostaglandin F2alpha (PGF2alpha) and the isoprostane, 8, 12-iso-isoprostane F2alpha-III, induce cardiomyocyte hypertrophy. Differential activation of downstream signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects on intraocular pressure and side effects of 0.005% latanoprost applied once daily, evening or morning. A comparison with timolol. Scandinavian Latanoprost Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficacy of latanoprost in reducing intraocular pressure in patients with primary angle-closure glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Long term effect of latanoprost on intraocular pressure in normal tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The short-term effect of latanoprost on intraocular pressure and pulsatile ocular blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Pharmacokinetics and Pharmacology of Latanoprost 0.005% without Benzalkonium Chloride Vs Latanoprost 0.005% with Benzalkonium Chloride in New Zealand White Rabbits and Beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. resources.revvity.com [resources.revvity.com]

The Pharmacokinetics of Latanoprost Acid-d4 in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a widely prescribed topical medication for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1] It is an isopropyl ester prodrug that is rapidly hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid.[1][2] Latanoprost acid-d4, a deuterated form of latanoprost acid, serves as a critical tool in pharmacokinetic studies, enabling precise quantification of latanoprost acid in biological matrices through mass spectrometry-based assays.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics of latanoprost acid (as a surrogate for this compound) in various animal models, detailing experimental methodologies, quantitative data, and relevant physiological pathways.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of latanoprost acid in different animal models and biological matrices following topical administration of latanoprost.

Table 1: Pharmacokinetic Parameters of Latanoprost Acid in Plasma of New Zealand White Rabbits

| Parameter | Latanoprost BAK-free | Latanoprost with BAK | Reference |

| Cmax (pg/mL) | 174.1 | 217.2 | [5] |

| Tmax (hours) | 0.25 | 0.25 | [5] |

BAK: Benzalkonium chloride, a common preservative.

Table 2: Pharmacokinetic Parameters of Latanoprost Acid in Ocular Tissues of New Zealand White Rabbits

| Tissue | Parameter | Latanoprost BAK-free | Latanoprost with BAK | Reference |

| Aqueous Humor | AUC0-∞ (hr·ng/mL) | 133.1 | 119.6 | [5] |

| Vitreous Humor | AUC0-∞ (hr·ng/mL) | Not Estimable | Not Estimable | [5] |

Table 3: Pharmacokinetic Parameters of Latanoprost Acid in Ocular Tissues of Dutch Belted Rabbits

| Tissue | Parameter | Formulation A (PF/SF) | Formulation B (SF + 0.02% BAC) | Formulation C (PF + MGHS 40) | Reference |

| Aqueous Humor | AUC (ng/mL·h) | 521 | 470 | 210 | [6] |

| Cmax | Ratio A/B vs C: >2 | Ratio A/B vs C: >2 | - | [6] | |

| Tmax (h) | 2 | 2 | 2 | [6] | |

| Iris-Ciliary Body | AUC (ng/g·h) | 300 | 269 | 97 | [6] |

| Cmax | Ratio A/B vs C: >2 | Ratio A/B vs C: >2 | - | [6] | |

| Tmax (h) | 0.5 - 1 | 0.5 - 1 | 0.5 - 1 | [6] |

PF: Preservative-free, SF: Surfactant-free, BAC: Benzalkonium chloride, MGHS 40: Macrogolglycerol hydroxystearate 40.

Experimental Protocols

Animal Models and Drug Administration

Animal Species:

-

New Zealand White rabbits are a commonly used model for ocular pharmacokinetic studies due to their large eye size and extensive historical data.[7][8]

-

Dutch Belted rabbits have also been utilized in comparative formulation studies.[6]

-

Beagle dogs are another relevant model, particularly for assessing the pharmacological effects on intraocular pressure.[9][10]

Drug Administration:

-

Topical Ocular Administration: A single drop (typically 30 µL) of the latanoprost formulation is instilled into the conjunctival sac of the eye.[5][6] For bilateral studies, both eyes may be treated.[5] In some protocols, this is repeated over several days.[10]

-

Intravenous Administration: While less common for this drug class, intravenous administration can be used to determine systemic pharmacokinetic parameters.

Sample Collection and Processing

Biological Matrices:

-

Plasma: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 4, 6, and 24 hours post-dose) via methods appropriate for the animal model.[5]

-

Aqueous Humor: A small volume of aqueous humor is carefully aspirated from the anterior chamber of the eye.[6]

-

Ocular Tissues: Following euthanasia, ocular tissues such as the cornea, iris, ciliary body, and vitreous humor are dissected and collected.[5][8]

Sample Processing:

-

Protein Precipitation: For plasma and aqueous humor samples, proteins are typically precipitated using organic solvents like methanol.[3][11]

-

Liquid-Liquid Extraction: This technique can be used to further purify the analyte from the biological matrix.[12]

-

Homogenization: Solid tissues are homogenized to release the analyte before extraction.[8]

Bioanalytical Methodology: LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying latanoprost acid in biological samples.[11][12]

-

Internal Standard: this compound is used as the internal standard to correct for matrix effects and variations in sample processing and instrument response.[3][4][12]

-

Chromatography: Separation is typically achieved on a C8 or C18 reversed-phase column with a mobile phase consisting of acetonitrile and water with a modifier like formic acid.[12]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transitions of the precursor to product ions for both latanoprost acid and this compound are monitored for quantification.[12]

-

Validation: The method is validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, and stability.[12]

Visualizations

Experimental Workflow

Figure 1: A generalized experimental workflow for pharmacokinetic studies of Latanoprost acid.

Signaling Pathway of Latanoprost Acid

Figure 2: The signaling pathway of Latanoprost acid via the FP receptor.

Mechanism of Action

Latanoprost acid exerts its therapeutic effect by increasing the uveoscleral outflow of aqueous humor.[6][13] This is achieved through its action as a selective agonist for the prostaglandin F2α (FP) receptor.[13][14] Binding of latanoprost acid to the FP receptor, a G-protein coupled receptor, activates the Gq/11 protein.[15] This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[15][16] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C.[16] These signaling events ultimately lead to the phosphorylation of myosin light chain, which is believed to remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance and thereby increasing the outflow of aqueous humor.[15][16]

Conclusion

The pharmacokinetic profile of latanoprost acid has been well-characterized in several animal models, providing a strong basis for understanding its absorption, distribution, metabolism, and excretion. While direct pharmacokinetic data for this compound is sparse due to its role as an internal standard, the data for latanoprost acid serves as a reliable surrogate. The detailed experimental protocols and bioanalytical methods described herein provide a robust framework for researchers and drug development professionals working with latanoprost and related compounds. The elucidation of its signaling pathway further enhances our understanding of its mechanism of action in reducing intraocular pressure.

References

- 1. Video: Use of Rabbit Eyes in Pharmacokinetic Studies of Intraocular Drugs [jove.com]

- 2. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Ocular Drug Distribution After Topical Administration: Population Pharmacokinetic Model in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Pharmacological profiles of latanoprost (Xalatan), a novel anti-glaucoma drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Use of Rabbit Eyes in Pharmacokinetic Studies of Intraocular Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. Effect of topical ophthalmic administration of 0.005% latanoprost solution on aqueous humor flow rate and intraocular pressure in ophthalmologically normal adult Beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 14. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Effects of prostaglandin F2alpha, latanoprost and carbachol on phosphoinositide turnover, MAP kinases, myosin light chain phosphorylation and contraction and functional existence and expression of FP receptors in bovine iris sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of prostaglandin F2alpha and latanoprost on phosphoinositide turnover, myosin light chain phosphorylation and contraction in cat iris sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Investigations into Deuterated Prostaglandin Analogs: A Technical Guide for Drug Development Professionals

An exploration of the foundational research on the deuteration of prostaglandin analogs, detailing the scientific rationale, experimental approaches, and early findings that have paved the way for modern therapeutic advancements.

This technical guide delves into the early studies surrounding the deuteration of prostaglandin analogs, a strategic chemical modification aimed at enhancing their therapeutic properties. By leveraging the kinetic isotope effect, researchers sought to improve the metabolic stability and pharmacokinetic profiles of these potent signaling molecules. This document provides a comprehensive overview of the core concepts, experimental methodologies, and quantitative data from seminal research in this field, offering valuable insights for today's researchers, scientists, and drug development professionals.

Introduction: The Rationale for Deuterating Prostaglandin Analogs

Prostaglandins are a class of lipid compounds derived from fatty acids that exert a wide range of physiological effects, including regulation of inflammation, blood pressure, and smooth muscle contraction.[1][2] Their therapeutic potential was recognized early on, leading to the development of synthetic prostaglandin analogs for various clinical applications, such as the treatment of glaucoma and the induction of labor.[3][4] However, natural prostaglandins are often rapidly metabolized in the body, limiting their therapeutic efficacy.[3][5][6]

The primary route of metabolic inactivation for many prostaglandins involves the oxidation of the 15-hydroxyl group by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[7] This rapid degradation necessitates frequent administration or higher doses, which can lead to undesirable side effects.

Deuteration, the substitution of a hydrogen atom with its heavier isotope deuterium, emerged as a promising strategy to overcome this metabolic instability.[8][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect (KIE).[10][11] This effect can significantly slow down the rate of metabolic reactions that involve the cleavage of a C-H bond, thereby prolonging the drug's half-life and enhancing its therapeutic window.[11][12] Early research in this area aimed to apply this principle to prostaglandin analogs to create more robust and effective therapeutics.

Early Studies on the Deuterium Isotope Effect in Prostaglandin Metabolism

Foundational research into the deuteration of prostaglandins focused on understanding the enzymatic mechanisms of their synthesis and degradation. The use of deuterated precursors, such as deuterated arachidonic acid, was instrumental in elucidating the rate-limiting steps in the cyclooxygenase (COX) pathway, which is responsible for prostaglandin synthesis.

These studies employed deuterated substrates to measure the kinetic isotope effect (KIE) on the activity of prostaglandin H synthase (PGHS), the key enzyme in the pathway. The results consistently demonstrated a primary KIE, indicating that the abstraction of a hydrogen atom from the arachidonic acid backbone is a rate-limiting step in the formation of prostaglandins.[13][14]

Table 1: Kinetic Isotope Effect (KIE) on Prostaglandin H Synthase (PGHS) Activity

| Deuterated Substrate | Enzyme | Dkcat (KIE) | Reference |

| 13-pro-(S) d-AA | PGHS-1 & PGHS-2 | 1.8 - 2.3 | [14] |

| 13,13-d2-AA | PGHS-1 & PGHS-2 | 1.8 - 2.3 | [14] |

| 10,10,13,13-d4-AA | PGHS-1 & PGHS-2 | 1.8 - 2.3 | [14] |

These early investigations, while not focused on therapeutic development, provided the crucial proof-of-concept that deuteration could indeed modulate the enzymatic processing of prostaglandins. This laid the groundwork for the hypothesis that deuterating prostaglandin analogs at metabolically susceptible positions could enhance their stability and, consequently, their therapeutic utility.

Synthesis and Biological Evaluation of Prostaglandin Analogs: A Prelude to Deuteration

The development of synthetic routes to various prostaglandin analogs was a significant area of research in the mid to late 20th century.[15][16] These efforts were driven by the need for more stable and selective compounds compared to their naturally occurring counterparts. For instance, early clinical studies with prostaglandins for reducing intraocular pressure were often hampered by side effects.[3] This led to the development of analogs like latanoprost, a PGF2α analog, with improved therapeutic profiles.[17]

The synthesis of these analogs often involved complex, multi-step procedures.[16][18] The biological evaluation of these novel compounds was typically carried out through a combination of in vitro and in vivo assays.

Experimental Protocols for Biological Evaluation

Early studies on new prostaglandin analogs utilized a range of experimental models to assess their biological activity. These protocols, while varying between studies, generally followed a similar workflow:

-

In Vitro Smooth Muscle Contraction Assays: The potency of prostaglandin analogs was often tested on isolated smooth muscle preparations, such as gerbil colon and hamster uterine strips.[18] These assays measured the ability of the compounds to induce muscle contraction, a characteristic effect of many prostaglandins.

-

In Vivo Models for Specific Therapeutic Effects: Depending on the intended application, various animal models were employed. For example, to assess the potential for pregnancy interruption, new analogs were tested in hamsters.[18] For glaucoma research, the ability of analogs to lower intraocular pressure was evaluated in animal models.[19][20]

-

Metabolic Stability Studies: To determine the resistance of new analogs to metabolic degradation, they were incubated with enzymes known to metabolize prostaglandins, such as 15-hydroxyprostaglandin dehydrogenase.[18]

The logical workflow for these early evaluations can be visualized as follows:

These established protocols for synthesizing and evaluating prostaglandin analogs provided the necessary framework for later studies that would incorporate deuteration.

Prostaglandin Signaling Pathways

Prostaglandins exert their effects by binding to specific G protein-coupled receptors on the cell surface. The prostaglandin F2α (PGF2α) analogs, for instance, primarily target the FP receptor. Activation of this receptor in the eye's ciliary muscle leads to a cascade of events that ultimately increases the outflow of aqueous humor, thereby reducing intraocular pressure. This signaling pathway is a key target for glaucoma therapies.

The general signaling pathway for PGF2α analogs is depicted below:

References